Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core fused with a phenyl group at position 3 and a 1-ethyl-1H-pyrazol-3-yl substituent at position 4. Its molecular formula is C₂₁H₁₉N₃O₃, with a molecular weight of 361.40 g/mol (estimated from analogous compounds in ). The compound is cataloged under identifiers such as EN300-231458 and falls into category C7, indicating its use in research-oriented contexts .
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 6-(1-ethylpyrazol-3-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H16N4O3/c1-3-23-10-9-14(21-23)15-11-13(19(24)25-2)16-17(22-26-18(16)20-15)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
WCYWOMNGFMEMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=C2)C(=O)OC)C(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with formic acid and a catalyst to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The isoxazolo[5,4-b]pyridine scaffold distinguishes this compound from pyrazolo[3,4-b]pyridine derivatives (e.g., compounds in ). For example:
- Methyl 6-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (36) () replaces the isoxazole ring with a pyrazole, altering electronic properties and hydrogen-bonding capabilities.
- 3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide () shares the isoxazole core but substitutes the pyrazole with a thiophene ring and replaces the ester with a carbohydrazide group, affecting solubility and biological activity .
Substituent Modifications
Table 1: Key Substituent Comparisons
Key Observations:
This may enhance binding affinity in biological targets .
Position 4 Functional Groups :
- Methyl esters (target compound, ) improve lipophilicity compared to carboxylic acids (), which may influence membrane permeability in drug design .
Position 3 Substituents :
- Phenyl groups (target compound, ) provide rigidity and hydrophobic interactions, whereas methoxy-phenyl () adds polarity .
Biological Activity
Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing the pyrazole moiety often exhibit anticancer properties through several mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and cyclin-dependent kinases (CDKs) .
- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells, contributing to their potential as anticancer agents .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyrazole derivatives, which may play a role in their overall therapeutic effects .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- Breast Cancer (MDA-MB-231) : The compound exhibited significant antiproliferative activity, with IC values indicating effective inhibition of cell growth.
- Liver Cancer (HepG2) : Similar results were observed in HepG2 cells, where the compound demonstrated cytotoxic effects .
Case Studies
A recent study synthesized several derivatives based on the pyrazole scaffold and evaluated their biological activity. Among these, this compound was highlighted for its enhanced potency against multiple cancer types. The study reported that modifications to the substituents on the pyrazole ring significantly affected the compound's efficacy .
Comparative Biological Activity Table
| Compound Name | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | Inhibition of CDKs |
| This compound | HepG2 | 20 | Induction of apoptosis |
| Other Pyrazole Derivatives | Various Cancer Cells | Varies | Various (Topoisomerase inhibition, etc.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
